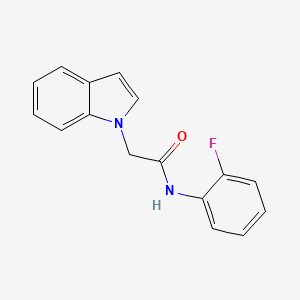

N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide

Description

N-(2-Fluorophenyl)-2-(1H-indol-1-yl)acetamide is a fluorinated indole-acetamide derivative characterized by a 2-fluorophenyl group linked via an acetamide bridge to the 1-position of the indole scaffold. Indole-acetamide derivatives are pivotal in drug discovery due to their bioactivity, including anticancer, anti-inflammatory, and enzyme-inhibitory properties . The 2-fluorophenyl substituent enhances metabolic stability and binding affinity in medicinal compounds, as fluorine’s electronegativity modulates electronic and steric interactions with biological targets .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYWTGOZQPBWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide, highlighting structural variations, synthetic routes, and bioactivities:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide analogs enhances metabolic stability compared to non-fluorinated counterparts (e.g., (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide) . Trifluoromethyl and sulfonyl groups (e.g., in compound 41 ) improve target selectivity, particularly in enzyme inhibition, but may reduce solubility.

Synthetic Accessibility: Amide coupling (e.g., via EDC/DMAP or TFAA-mediated reactions) is a common strategy for indole-acetamide synthesis . Chiral analogs require resolution techniques, as seen in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, which employs non-racemic synthesis for enantiopure intermediates .

Biological Performance: Cytotoxic Activity: Indole-3-yl derivatives (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide) show moderate to potent cytotoxicity against cancer cells (IC50: 10–50 μM) .

Critical Discussion of Structural and Functional Divergence

- Indole Positional Isomerism : Shifting the indole’s substituent from the 1-position (target compound) to the 3-position (e.g., N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide ) alters π-π stacking interactions with biological targets, impacting potency .

- Fluorine’s Role : The 2-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to 4-fluorophenyl analogs (e.g., 37 ), as ortho-substitution reduces steric hindrance in hydrophobic pockets.

- Chirality : Racemic mixtures (e.g., in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ) show reduced efficacy compared to enantiopure forms, underscoring the need for asymmetric synthesis in optimizing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.